1-{4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}-1-ethanone
Overview
Description
The compound “1-{4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}-1-ethanone” is a complex organic molecule. It contains a thiazole ring, which is a heterocyclic compound that includes a five-membered C3NS ring. The thiazole ring is substituted with a methyl group at the 4th position and a phenyl group at the 2nd position. The phenyl group is further substituted with a trifluoromethyl group .
Synthesis Analysis
The synthesis of such compounds often involves several steps, including the formation of the thiazole ring and the introduction of the substituents. Unfortunately, without specific literature or experimental data on this exact compound, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring and the phenyl ring likely contributes to the compound’s stability and reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The thiazole ring, the ketone group, and the trifluoromethyl group could potentially participate in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its polarity, solubility, melting point, and boiling point would depend on the nature and arrangement of its functional groups .Scientific Research Applications
Heterocyclic Compounds Synthesis
Heterocyclic compounds, which include thiazoles as a core structure, are vital in medicinal chemistry due to their diverse biological activities. For instance, 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones and their derivatives are valuable building blocks for synthesizing a wide range of heterocyclic compounds such as pyrazolo-imidazoles, thiazoles, spiropyridines, and others. These compounds have been applied in various fields, including the synthesis of dyes and other heterocyclic compounds, showcasing their versatility and potential for innovation in synthetic organic chemistry (Gomaa & Ali, 2020).
Fluorescent Chemosensors
Fluorescent chemosensors based on compounds like 4-Methyl-2,6-diformylphenol (DFP) have been developed for detecting various analytes, including metal ions, anions, and neutral molecules. These chemosensors exhibit high selectivity and sensitivity, indicating the potential of similar compounds for applications in analytical chemistry, environmental monitoring, and biomedical diagnostics (Roy, 2021).
Radical Scavengers
Chromones and their derivatives, including thiazolyl compounds, have shown significant antioxidant properties, which are crucial for their application as radical scavengers. These compounds can neutralize active oxygen and interrupt free radical processes, potentially delaying or inhibiting cell impairment and diseases. This property highlights their importance in developing new therapeutic agents with antioxidant capabilities (Yadav et al., 2014).
Synthetic Utilities in Medicinal Chemistry
O-Phenylenediamines and their condensation with various electrophilic reagents have been explored for synthesizing benzimidazoles, quinoxalines, and other azolylthiazoles, indicating the potential of thiazolyl compounds in medicinal chemistry for creating new drugs and therapeutic agents (Ibrahim, 2011).
Mechanism of Action
Target of Action
The compound contains a trifluoromethyl group, which is often found in pharmaceuticals and agrochemicals . This group can enhance the biological activity of a compound and its binding affinity to various receptors .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties. For instance, if it’s a solid, it could pose a dust explosion hazard. If it’s a liquid, it could pose a fire hazard. Its toxicity would depend on factors such as its route of exposure (inhalation, ingestion, skin contact) and the dose .
Future Directions
Biochemical Analysis
Biochemical Properties
1-{4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}-1-ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the trifluoromethyl group in the compound is known to enhance the binding affinity to certain enzymes, potentially acting as an inhibitor or activator depending on the context . The compound’s interactions with biomolecules are primarily driven by its unique structural features, which allow it to form stable complexes with target proteins.
Cellular Effects
This compound has been observed to affect various cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function includes modulation of signaling cascades that are crucial for cell growth and differentiation . Additionally, it has been shown to alter the expression of specific genes involved in metabolic pathways, thereby affecting cellular energy production and utilization.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional machinery.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to changes in its biochemical activity . Long-term studies have shown that the compound can have sustained effects on cellular function, although its activity may diminish as it degrades.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating gene expression . At higher doses, it can cause toxic or adverse effects, including disruption of cellular processes and potential toxicity to organs. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism, leading to the formation of various metabolites . The compound can affect metabolic flux and alter the levels of specific metabolites, thereby influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported into cells, where it accumulates in specific compartments. Its distribution within tissues is influenced by its affinity for different cellular components, leading to its localization in areas where it can exert its biochemical effects.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . The compound’s activity and function are influenced by its localization, as it can interact with different biomolecules depending on its subcellular distribution.
Properties
IUPAC Name |
1-[4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NOS/c1-7-11(8(2)18)19-12(17-7)9-4-3-5-10(6-9)13(14,15)16/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEAAGZISXUVSHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)C(F)(F)F)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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